rac Epinephrine-d3

Übersicht

Beschreibung

Rac Epinephrine-d3 is a deuterated form of the well-known compound epinephrine, also known as adrenaline. It is a racemic mixture, meaning it contains equal parts of both enantiomers (d-epinephrine and l-epinephrine). This compound is primarily used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biochemical and pharmacological studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac Epinephrine-d3 involves the incorporation of deuterium atoms into the epinephrine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the deuterated product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic hydrogenation techniques. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications .

Analyse Chemischer Reaktionen

Types of Reactions: Rac Epinephrine-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form adrenochrome and other oxidation products.

Reduction: It can be reduced to form dihydroxyphenylglycol.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.

Major Products:

Oxidation: Adrenochrome and related quinones.

Reduction: Dihydroxyphenylglycol.

Substitution: Various substituted epinephrine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Rac Epinephrine-d3 is extensively used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of epinephrine in biological systems. By utilizing mass spectrometry, researchers can differentiate between this compound and regular epinephrine due to the mass difference introduced by deuteration. This capability allows for precise tracking of epinephrine's pharmacokinetics in human and animal models.

Key Findings:

- Rapid Absorption: Studies indicate that this compound exhibits a rapid onset of action when administered subcutaneously or intramuscularly.

- Short Duration of Action: The compound has a brief duration of action, making it suitable for acute therapeutic applications.

Metabolic Research

In metabolic studies, this compound aids in elucidating the metabolic pathways of catecholamines. Researchers can monitor how epinephrine is processed within the body and its effects on various physiological processes.

Applications:

- Tracing Metabolic Pathways: The incorporation of deuterium allows scientists to trace metabolic pathways involving epinephrine, providing insights into its physiological roles and interactions with other hormones.

- Understanding Disease Mechanisms: This research is crucial for understanding conditions such as stress responses, cardiovascular diseases, and metabolic disorders.

Clinical Research

This compound plays a significant role in clinical research aimed at optimizing therapeutic strategies involving epinephrine. Its unique properties facilitate the study of dosage effects and safety profiles in different populations.

Clinical Insights:

- Safety Profile Assessment: Given its similarity to regular epinephrine, this compound is used to assess potential adverse effects associated with high doses of epinephrine.

- Therapeutic Optimization: By understanding the pharmacokinetics and dynamics of this compound, researchers can better tailor epinephrine therapies for conditions like asthma and anaphylaxis .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a precursor for synthesizing novel compounds with altered pharmacological properties. Its role as a non-selective agonist at adrenergic receptors allows chemists to explore new derivatives that may exhibit improved efficacy or reduced side effects.

Chemical Reactions:

- Oxidation and Reduction Reactions: this compound can undergo various chemical transformations leading to products such as adrenochrome and other quinone derivatives.

- Development of New Pharmaceuticals: The compound's versatility in generating novel derivatives makes it valuable in pharmaceutical development efforts aimed at creating new therapeutic agents.

Wirkmechanismus

Rac Epinephrine-d3 exerts its effects by acting on α- and β-adrenergic receptors, which are G-protein-coupled receptors. The primary therapeutic effect arises from its action on β2-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP. This results in smooth muscle relaxation, particularly in the bronchial muscles, which helps alleviate bronchospasm and other symptoms of asthma .

Vergleich Mit ähnlichen Verbindungen

Rac Metanephrine-d3: Another deuterated compound used in similar research applications.

Rac Normetanephrine-d3: Used for metabolic studies and pharmacokinetic analysis.

Epinephrine Hydrochloride: The non-deuterated form used in clinical settings.

Uniqueness: Rac Epinephrine-d3 is unique due to its stable isotopic labeling, which allows for precise tracking in various studies. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways and reaction mechanisms is crucial .

Biologische Aktivität

Rac Epinephrine-d3, also known as d3-adrenaline, is a deuterated form of epinephrine, characterized by the incorporation of three deuterium atoms into its molecular structure. This isotopic labeling allows for enhanced tracking and analysis in pharmacokinetic studies, particularly through mass spectrometry techniques. While this compound does not exhibit inherent biological activity akin to its non-deuterated counterpart, it plays a crucial role in research applications aimed at understanding the metabolism and physiological effects of epinephrine.

Structure and Properties

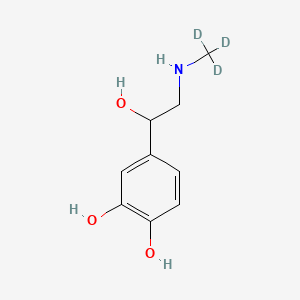

This compound shares the core structure of epinephrine, which consists of a catechol ring attached to an ethylamine side chain. The key modification is the replacement of three hydrogen atoms in the methyl group with deuterium, resulting in a CD3 group. This alteration does not significantly affect the chemical properties but allows for differentiation during analytical procedures.

Structural Comparison Table

| Property | Regular Epinephrine | This compound |

|---|---|---|

| Molecular Formula | C₉H₁₃N₁O₃ | C₉D₃N₁O₃ |

| Deuterium Atoms | 0 | 3 |

| Molecular Weight | 183.24 g/mol | 186.29 g/mol |

Although this compound itself does not possess biological activity, it serves as a tracer for studying the metabolic pathways of epinephrine. Regular epinephrine acts as a sympathomimetic hormone, mimicking the effects of the sympathetic nervous system by binding to α- and β-adrenergic receptors. The primary therapeutic effects arise from its action on β2-adrenergic receptors, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent physiological responses such as bronchodilation and increased heart rate.

Research Applications

This compound is primarily utilized in pharmacokinetic studies to assess the metabolism of epinephrine in various contexts:

- Metabolic Pathway Tracking : The incorporation of deuterium allows researchers to trace the metabolic fate of epinephrine in vivo, providing insights into its pharmacokinetics and dynamics.

- Mass Spectrometry : The distinct mass of this compound facilitates its detection and quantification in complex biological matrices, enhancing the accuracy of pharmacological studies.

Case Study: Pharmacokinetic Analysis

A study focusing on the pharmacokinetics of inhaled epinephrine formulations utilized this compound as a tracer. The results indicated significant differences in systemic exposure between formulations:

| Parameter | Epi-HFA (d3) | Epi-CFC |

|---|---|---|

| AUC (ng·mL·min) | 8.5 ± 5.2 | 6.2 ± 4.1 |

| Cmax (pg/mL) | 180 | 46 |

| tmax (min) | 2 | 2 |

| Half-life (min) | 2.6 | Similar |

These findings illustrate that this compound can effectively differentiate between pharmacological profiles and enhance our understanding of drug behavior in clinical settings.

Eigenschaften

IUPAC Name |

4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.